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Compound of Interest

Compound Name: MC4033

Cat. No.: B13910147 Get Quote

Technical Support Center: MC4033
This technical support guide provides researchers, scientists, and drug development

professionals with information on the potential off-target effects of MC4033, a selective inhibitor

of lysine acetyltransferase 8 (KAT8).

Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of MC4033?

A1: The primary target of MC4033 is lysine acetyltransferase 8 (KAT8), also known as MYST1.

[1][2][3] MC4033 is a selective, low-micromolar inhibitor of KAT8 with a reported IC50 of 12.1

μM in biochemical assays.[2][3] KAT8 is the primary enzyme responsible for the acetylation of

histone H4 at lysine 16 (H4K16Ac), a key epigenetic mark involved in transcriptional regulation

and other cellular processes.[1][4]

Q2: What is the demonstrated on-target effect of MC4033 in a cellular context?

A2: In cancer cell lines, MC4033 has been shown to reduce the levels of H4K16 acetylation,

which is consistent with the inhibition of its primary target, KAT8.[1][5] This on-target activity

leads to downstream effects such as the induction of apoptosis and antiproliferative activity in

various cancer cell lines, including non-small cell lung cancer (NSCLC) and acute myeloid

leukemia (AML).[1][4]

Q3: Has the selectivity of MC4033 been profiled? What are the known off-targets?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b13910147?utm_src=pdf-interest
https://www.benchchem.com/product/b13910147?utm_src=pdf-body
https://www.benchchem.com/product/b13910147?utm_src=pdf-body
https://www.benchchem.com/product/b13910147?utm_src=pdf-body
https://www.benchchem.com/product/b13910147?utm_src=pdf-body
https://www.medchemexpress.com/mc4033.html
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01937
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.2c01937
https://www.benchchem.com/product/b13910147?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01937
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.2c01937
https://www.medchemexpress.com/mc4033.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10226132/
https://www.benchchem.com/product/b13910147?utm_src=pdf-body
https://www.benchchem.com/product/b13910147?utm_src=pdf-body
https://www.medchemexpress.com/mc4033.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11841300/
https://www.medchemexpress.com/mc4033.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10226132/
https://www.benchchem.com/product/b13910147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A3: MC4033 has been profiled against a panel of other lysine acetyltransferases (KATs) and

has demonstrated high selectivity for KAT8.[4] In the study by Fiorentino et al. (2023), the

compound showed no significant inhibition of other KATs, such as KAT2A, KAT2B, and KAT3B,

at concentrations up to 200 μM.[4] It also showed minimal inhibition of other members of the

MYST family of acetyltransferases.[4] Based on currently available public data, MC4033 is

considered highly selective, and specific off-targets that it inhibits at relevant concentrations

have not been identified.

Q4: How was the cellular engagement of MC4033 with its target, KAT8, confirmed?

A4: Target engagement in a cellular setting was confirmed using a Cellular Thermal Shift Assay

(CETSA).[4] This biophysical technique measures the thermal stabilization of a target protein

upon ligand binding. The results demonstrated that MC4033 directly binds to and stabilizes

KAT8 inside cells, confirming its engagement with the intended target.[4][6]

Troubleshooting Guide
Issue: I am observing an unexpected phenotype in my experiment that doesn't seem to be

related to H4K16Ac reduction. Could this be an off-target effect?

Possible Cause & Solution:

While MC4033 is reported to be highly selective, observing an unexpected phenotype is a valid

concern. Here is a logical workflow to troubleshoot the issue:

Confirm On-Target Effect: First, verify that MC4033 is engaging its target in your specific

experimental system. Measure the level of H4K16 acetylation via Western blot or

immunofluorescence after treatment. If H4K16Ac levels are reduced as expected, it confirms

the on-target activity of the compound.

Review Selectivity Data: Refer to the selectivity table (Table 1). MC4033 shows minimal to

no inhibition of other tested KATs at high concentrations.[4] However, your system might be

particularly sensitive to slight inhibition of another pathway, or it may express a KAT that was

not on the screening panel.

Use a Control Compound: If possible, use a structurally different KAT8 inhibitor as a control.

If the alternative inhibitor reproduces the expected on-target effect (H4K16Ac reduction) but
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not the unexpected phenotype, it strengthens the hypothesis of an MC4033-specific off-

target effect.

Consider Pathway Analysis: KAT8 has other non-histone substrates and is involved in

multiple cellular complexes (e.g., MSL and NSL complexes) that regulate processes beyond

general transcription, such as cell cycle progression.[1] The observed phenotype might be a

complex downstream consequence of on-target KAT8 inhibition rather than a direct off-target

effect.
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Troubleshooting Workflow
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A logical workflow for troubleshooting unexpected results.
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Quantitative Data
The selectivity of MC4033 was assessed against other lysine acetyltransferases. The data

below is summarized from the findings reported by Fiorentino et al. (2023).

Table 1: Selectivity Profile of MC4033 Against a Panel of Lysine Acetyltransferases (KATs)

Target Enzyme Family
MC4033 IC50
(μM)

% Inhibition @
200 μM

Notes

KAT8 (MYST1) MYST 12.1 - Primary Target

KAT2A (GCN5) GNAT NI -

No significant

inhibition

observed.

KAT2B (PCAF) GNAT >200 -
Highly selective

over KAT2B.

KAT3B (p300) p300/CBP >200 -
Highly selective

over KAT3B.

KAT5 (Tip60) MYST - Minimal
Exerted minimal

inhibition.[4]

KAT6A (MOZ) MYST - Minimal
Exerted minimal

inhibition.[4]

KAT7 (HBO1) MYST - Minimal
Exerted minimal

inhibition.[4]

NI: No Inhibition at the highest tested concentration (200 μM). Data is primarily based on

compound 19 (MC4033) and the closely related analog, compound 34, from the source

publication.[4]

Key Experimental Protocols
1. In Vitro KAT Inhibition Assay
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This protocol is a generalized procedure for determining the IC50 of a compound against a

specific lysine acetyltransferase.

Principle: The assay measures the transfer of an acetyl group from Acetyl-CoA to a histone

peptide substrate by a recombinant KAT enzyme. The activity can be detected using various

methods, such as radioactivity, fluorescence, or luminescence.

Materials:

Recombinant human KAT enzyme (e.g., KAT8, KAT2B, KAT3B).

Histone peptide substrate (e.g., H4 peptide for KAT8).

Acetyl-CoA.

MC4033 (or other test inhibitors) serially diluted in DMSO.

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT).

Detection reagents (e.g., radioactive [3H]Acetyl-CoA and scintillation fluid, or a coupled

enzyme system for luminescence).

Procedure:

Add assay buffer, KAT enzyme, and the histone peptide substrate to the wells of a

microplate.

Add diluted MC4033 or DMSO (vehicle control) to the wells and incubate for a defined

period (e.g., 15 minutes) at room temperature.

Initiate the reaction by adding Acetyl-CoA.

Incubate for a set time (e.g., 30-60 minutes) at 30°C.

Stop the reaction (e.g., by adding acetic acid).

Quantify the acetylated peptide using the chosen detection method.
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Calculate the percentage of inhibition for each MC4033 concentration relative to the

vehicle control and fit the data to a dose-response curve to determine the IC50 value.

KAT Inhibition Assay Workflow

Prepare Reagents
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& Pre-incubate

Initiate Reaction
(Add Acetyl-CoA)
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Detect Signal
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Calculate IC50
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Workflow for an in vitro KAT inhibition assay.
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2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the method to confirm if a compound binds to its target protein in intact

cells.

Principle: Ligand binding increases the thermal stability of the target protein. By heating cells

treated with the compound to various temperatures, one can measure the amount of soluble

(non-denatured) target protein remaining. A shift in the melting curve indicates target

engagement.

Procedure:

Treatment: Treat cultured cells with MC4033 or a vehicle control (DMSO) for a specified

time (e.g., 1-2 hours) at 37°C.

Harvesting: Harvest the cells, wash with PBS, and resuspend them in a buffer.

Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of

different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, then cool to

4°C.

Lysis: Lyse the cells by repeated freeze-thaw cycles or another mechanical method.

Centrifugation: Separate the soluble protein fraction (supernatant) from the aggregated,

denatured proteins (pellet) by high-speed centrifugation.

Analysis: Analyze the amount of soluble KAT8 protein in the supernatant using Western

blot or another protein quantification method.

Data Interpretation: Plot the amount of soluble KAT8 against the temperature for both

vehicle- and MC4033-treated samples. A shift of the curve to higher temperatures in the

presence of MC4033 indicates thermal stabilization and confirms direct binding to KAT8.

Signaling Pathway Visualizations
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MC4033 On-Target Signaling Pathway
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The on-target pathway of MC4033, leading to inhibition of KAT8.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.medchemexpress.com/mc4033.html
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01937
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.2c01937
https://pmc.ncbi.nlm.nih.gov/articles/PMC10226132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10226132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11841300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11841300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11841300/
https://research.rug.nl/files/688529096/acs.jmedchem.2c01937.pdf
https://www.benchchem.com/product/b13910147#potential-off-target-effects-of-mc4033
https://www.benchchem.com/product/b13910147#potential-off-target-effects-of-mc4033
https://www.benchchem.com/product/b13910147#potential-off-target-effects-of-mc4033
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13910147?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

